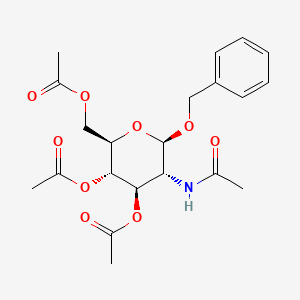

Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside

Description

Acetyl Groups (C3, C4, C6)

Benzyl Group (C1)

Acetamido Group (C2)

- Hydrogen bonding capacity : The -NHCOCH$$_3$$ moiety participates in intramolecular H-bonds, preorganizing the molecule for enzymatic recognition.

Table 2 : Torsional angles influenced by protective groups

| Torsion Angle | Value (°) | Influence |

|---|---|---|

| Φ (C1-O1-C7-C8) | -60° | Benzyl group restricts rotation |

| Ψ (O5-C1-O1-C7) | 120° | Acetyl groups stabilize staggered conformation |

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEBBPWXWFHKBU-PFAUGDHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451099 | |

| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-66-3 | |

| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

The synthesis of Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside primarily involves chemical synthesis routes starting from N-acetylglucosamine or its derivatives. Enzymatic methods have also been reported but are less common for this specific acetylated derivative.

Chemical Synthesis

The chemical synthesis generally follows these key steps:

Protection of Hydroxyl Groups by Acetylation

- Starting from N-acetylglucosamine, selective acetylation of the 3, 4, and 6 hydroxyl groups is performed using acetic anhydride in the presence of a base such as pyridine. This step protects these hydroxyl groups as acetate esters, preventing unwanted side reactions in subsequent steps.

Introduction of the Benzyl Group

- The anomeric hydroxyl group at C1 is converted into a benzyl glycoside by reaction with benzyl chloroformate or benzyl alcohol derivatives under acidic or basic catalysis. This step forms the benzyl glycosidic bond, stabilizing the sugar ring and enabling further functionalization.

Formation of the 2-Acetamido Group

- The 2-amino group is acetylated to form the 2-acetamido substituent, typically achieved by reaction with acetic anhydride or acetyl chloride under controlled conditions to avoid over-acetylation.

Purification and Characterization

Enzymatic Synthesis

- Enzymatic synthesis involves the use of enzymes such as N-acetylglucosamine-2-epimerase acting on substrates like glucosamine-6-phosphate and acetyl coenzyme A to produce the acetylated glucosaminide. However, this method is less common for the tri-O-acetylated benzyl derivative due to the complexity of selective acetylation and benzylation steps.

Detailed Research Findings and Reaction Conditions

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1. Acetylation | Acetic anhydride, pyridine, 0–25°C | Protection of 3,4,6-OH groups as acetates | High yield, selective acetylation achieved |

| 2. Benzylation | Benzyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Formation of benzyl glycoside at anomeric position | Moderate to high yield; control of anomeric configuration important |

| 3. Acetylation of 2-amino | Acetic anhydride, pyridine, room temperature | Formation of 2-acetamido group | High yield; avoids over-acetylation |

| 4. Purification | Column chromatography (silica gel), recrystallization | Isolation of pure product | Purity >97% confirmed by HPLC and TLC |

Controlled partial benzylation techniques have been reported to yield mixtures of di- and tri-benzylated derivatives, with the tri-O-acetylated benzyl glucopyranoside as a major product after purification.

The use of 1,3-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents facilitates glycosylation reactions involving this compound, indicating its utility as a glycosyl donor in oligosaccharide synthesis.

Hydrogenolysis is employed to remove benzyl protecting groups selectively when needed, allowing further functionalization or deprotection steps.

Analytical and Characterization Techniques

NMR Spectroscopy: Confirms the acetylation pattern and benzylation site; 1H and 13C NMR provide detailed structural information.

Mass Spectrometry: Confirms molecular weight and purity.

Infrared Spectroscopy: Identifies characteristic acetyl and amide functional groups.

Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Synthesis | N-acetylglucosamine | Acetic anhydride, benzyl chloroformate, pyridine, DCC, DMAP | High yield, well-established, scalable | Requires careful control of reaction conditions to avoid side products |

| Enzymatic Synthesis | Glucosamine-6-phosphate, acetyl CoA | N-acetylglucosamine-2-epimerase | Mild conditions, stereospecific | Limited to non-acetylated or partially acetylated products; less common for tri-O-acetylated derivatives |

Chemical Reactions Analysis

Glycosylation Reactions

This compound serves as a glycosyl donor due to its acetyl-protected hydroxyl groups and benzyl ether at the anomeric position.

1.1 Condensation with Peptide Esters

- Reaction with L-alanyl-D-isoglutamine benzyl ester via mixed anhydride methods yields peptidoglycan precursors. For example:

1.2 Enzymatic Glycosylation

- Acts as a substrate for β-(1→4)-galactosyltransferase in the synthesis of branched trisaccharides (e.g., blood-group antigens) .

Deprotection and Functional Group Transformations

The acetyl and benzyl groups undergo selective deprotection under controlled conditions.

2.1 Zemplén O-Deacetylation

- Treatment with NaOMe/MeOH removes acetyl groups but may cause side reactions:

2.2 Hydrogenolysis

Functional Group Transformations

3.1 Lactone Formation

- DCC/NHS-mediated condensation forms a 1',4-lactone intermediate, enabling aminolysis with nucleophiles (e.g., dipeptides) .

3.2 Fluorination

- Mesylation (MsCl/pyridine) at C4 followed by displacement with KF-18-crown-6 yields 4-fluoro derivatives (used in PET imaging) .

Stability and Reactivity Notes

Scientific Research Applications

Synthesis of Glycosides

One of the primary applications of Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is in the synthesis of glycosides. This compound serves as a glycosyl donor in glycosylation reactions, which are crucial for producing oligosaccharides and polysaccharides used in various biological studies. The multiple acetyl groups facilitate the formation of glycosidic bonds under mild conditions, allowing for the selective synthesis of desired glycoside structures.

Antiviral Research

Recent studies have indicated that derivatives of benzyl 2-acetamido-2-deoxy sugars can enhance viral replication and outgrowth efficacy in vitro. For instance, research has shown that similar compounds can increase the replication rates of human immunodeficiency virus (HIV), suggesting potential applications in understanding viral mechanisms and developing antiviral strategies .

Anticonvulsant Activity

Research has explored the anticonvulsant properties of related compounds derived from benzyl 2-acetamido structures. These studies have demonstrated that certain derivatives exhibit significant activity in animal seizure models, indicating their potential as therapeutic agents for epilepsy and other neurological disorders . The structure-activity relationship (SAR) studies highlight how modifications at specific sites can enhance anticonvulsant potency.

Glycosaminoglycan Synthesis

Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is also utilized in synthesizing glycosaminoglycans (GAGs), which are essential components of extracellular matrices and play critical roles in cell signaling and tissue hydration . The ability to modify this compound allows researchers to create various GAG analogs for studying their biological functions.

Structural Biology Studies

The compound's structural characteristics make it an excellent candidate for use in structural biology studies aimed at understanding carbohydrate-protein interactions. Its ability to mimic natural substrates can provide insights into enzyme mechanisms and substrate specificity.

Case Studies

Mechanism of Action

The compound exerts its effects primarily through glycosylation reactions. It acts as a donor of glycosyl groups, facilitating the formation of glycosidic bonds with acceptor molecules. This process is crucial in the synthesis of oligosaccharides and polysaccharides, which play vital roles in various biological functions.

Comparison with Similar Compounds

Benzyl-3,4,6-tri-$O$-acetyl-2-deoxy-2-phthalamido-$\beta$-D-glucopyranoside (Compound 16, )

- Structural Differences : Replaces the acetamido group at C2 with a phthalamido ($N$-phthaloyl) group.

- Synthesis : Prepared via BF$3$-OEt$2$-catalyzed glycosylation of compound 15 with benzyl alcohol, followed by column chromatography purification .

- Reactivity : The phthalamido group is more resistant to acidic/basic conditions compared to acetamido, requiring harsher deprotection (e.g., hydrazine). This impacts its utility in sequential synthetic steps.

- Applications : Used in hyaluronan biosynthesis inhibition studies due to its stable phthalamido protection .

Benzyl 2-Acetamido-3,4,6-tri-$O$-benzyl-$\beta$-D-glucopyranoside ()

- Structural Differences : Benzyl ethers replace acetyl groups at C3, C4, and C6.

- Molecular Weight : 581.7 g/mol (vs. ~425 g/mol for the acetylated analog) .

- Synthesis: Requires hydrogenolysis (H$_2$/Pd-C) for deprotection, contrasting with acetyl groups removed via Zemplén deacetylation (NaOMe/MeOH).

- Applications : Employed in synthesizing neuraminidase inhibitors for influenza therapeutics, where benzyl groups enhance solubility in organic solvents .

Methyl 2-Acetamido-6-$O$-benzoyl-3-$O$-chloroacetyl-2-deoxy-$\beta$-D-glucopyranoside (Compound 16, )

- Structural Differences : Methyl glycoside (vs. benzyl), benzoyl (C6), and chloroacetyl (C3) protecting groups.

- Synthesis : Benzoylation of a 4,6-$O$-benzylidene precursor followed by chloroacetylation.

- Reactivity : Chloroacetyl groups enable selective deprotection under thiourea, while benzoyl requires basic conditions (e.g., NaOH).

- Applications : Serves as a substrate for $\beta$-glucosidase activity assays due to its labile chloroacetyl group .

Benzyl 2-Acetamido-4,6-$O$-benzylidene-2-deoxy-$\beta$-D-glucopyranoside ()

- Structural Differences : Benzylidene acetal at C4/C6 instead of acetyl groups.

- Synthesis: Formed via acid-catalyzed cyclization of diols, providing rigidity to the pyranose ring.

- Reactivity : Benzylidene acetals are cleaved under acidic conditions (e.g., TFA), enabling selective C4/C6 deprotection.

- Applications : Used in stereoselective glycosylations to control C3/C6 reactivity .

Tabulated Comparison of Key Compounds

Key Research Findings

- Protecting Group Strategies : Acetyl groups offer rapid deprotection but limit stability in acidic media, whereas benzyl/benzylidene groups enhance stability at the cost of harsher deprotection conditions .

- Stereochemical Control: The $\beta$-D configuration in the target compound ensures high yields in $\beta$-selective glycosylations, contrasting with $\alpha$-anomers requiring specialized catalysts .

- Biological Relevance : Modifications at C2 (e.g., phthalamido vs. acetamido) significantly alter bioactivity, as seen in hyaluronan synthase inhibition vs. neuraminidase targeting .

Biological Activity

Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (commonly referred to as BAcAc) is a glycoside that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, supported by case studies and research findings.

- Molecular Formula : C21H27NO9

- CAS Number : 13343-66-3

- Molecular Weight : 433.45 g/mol

BAcAc acts primarily as a substrate for various glycosyltransferases. It has been shown to interact with specific enzymes, facilitating the transfer of sugar moieties in biochemical pathways. For instance, it serves as a substrate for the Lewis blood group-specified alpha(1→4)-L-fucosyltransferase, which is involved in the biosynthesis of fucosylated glycans .

Antimicrobial Properties

Research indicates that BAcAc exhibits antimicrobial activity against certain bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogenic bacteria, suggesting potential applications in developing antimicrobial agents.

Immunomodulatory Effects

BAcAc has been studied for its immunomodulatory effects, particularly its ability to influence immune cell functions. It has been shown to enhance the activity of macrophages and dendritic cells, promoting an immune response that could be beneficial in vaccine development and cancer therapy .

Glycan Recognition

The compound's structure allows it to mimic natural glycans, making it a valuable tool in studying glycan-protein interactions. BAcAc has been utilized in glycan array technologies to identify binding partners of C-type lectin receptors, which play crucial roles in immune recognition and response .

Case Studies

-

Fucosyltransferase Substrate Study :

A study highlighted BAcAc's role as a specific acceptor for fucosyltransferase from human saliva. The enzymatic properties were characterized using this substrate, demonstrating its utility in understanding fucosylation processes . -

Immunological Research :

In a study examining the effects of various glycosides on immune cell activation, BAcAc was found to significantly enhance the phagocytic activity of macrophages. This suggests its potential application in immunotherapy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations in synthesizing Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For example, the use of BF₃·OEt₂ as a catalyst in dichloromethane with benzyl alcohol facilitates glycosidic bond formation, while selective deprotection of acetyl groups is achieved using NaOMe in methanol/dichloromethane at low temperatures (-10°C) . Purification via column chromatography (e.g., silica gel) and validation by ¹H/¹³C NMR and mass spectrometry are critical to confirm structural integrity and purity (>90%) .

Q. How do protecting groups (acetyl, benzyl) influence the reactivity of this compound in glycosylation reactions?

- Methodological Answer : Acetyl groups at C-3,4,6 positions prevent undesired side reactions by blocking hydroxyl reactivity, enabling selective glycosylation at the C-1 position. The benzyl group at the anomeric center stabilizes the β-configuration and acts as a temporary protecting group, removable via hydrogenolysis for downstream functionalization. Deprotection strategies (e.g., acid hydrolysis or catalytic hydrogenation) must align with the stability of other protecting groups to avoid premature cleavage .

Q. What spectroscopic methods are essential for characterizing this compound?

- Methodological Answer : ¹H NMR identifies anomeric proton signals (δ ~4.5–5.5 ppm) and acetyl methyl groups (δ ~2.0 ppm). ¹³C NMR confirms glycosidic linkages (C-1 signal at ~100–105 ppm) and acetyl carbonyl carbons (δ ~170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₂₇H₂₇NO₁₀, MW 525.5 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic hydrolysis data when using this compound as a substrate?

- Methodological Answer : Contradictions may arise from enzyme source specificity. For example, fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) hydrolyze 4-deoxy derivatives efficiently (up to 85% activity vs. native substrates), while mammalian enzymes show lower activity. Validate using kinetic assays (Km, Vmax) and in silico docking to model enzyme-substrate interactions. Adjust experimental conditions (pH, temperature) to match the enzyme’s natural environment .

Q. What strategies optimize regioselectivity in oligosaccharide synthesis using this compound?

- Methodological Answer : Use temporary-protecting-group strategies (e.g., benzylidene for C-4,6 protection) to direct glycosylation to the C-3 hydroxyl. For example, allyl groups at C-3 enable selective deprotection with Pd(0) catalysts, facilitating subsequent coupling reactions. Regioselective glycosyl donors (e.g., trichloroacetimidates) improve yields in complex oligosaccharide assembly .

Q. How does computational modeling predict interactions between this compound and glycosidases?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model the compound’s binding to active sites. Key interactions include hydrogen bonding between the acetamido group and catalytic residues (e.g., Asp/His in Aspergillus oryzae β-hexosaminidase) and steric clashes caused by acetyl groups. Validate predictions with site-directed mutagenesis and kinetic inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.